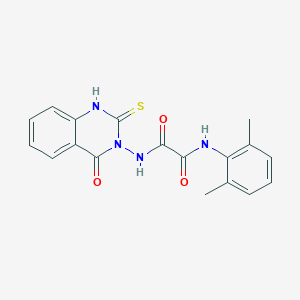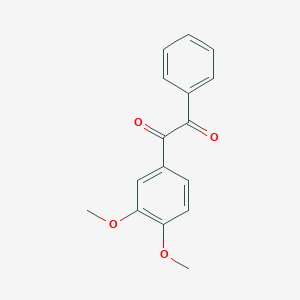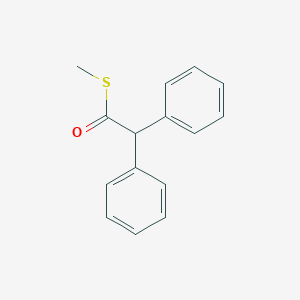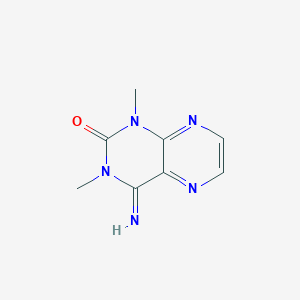
N-(4-methoxyphenyl)-N-(2-propynyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-N-(2-propynyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and a prop-2-ynyl group attached to the nitrogen atom of the acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-(2-propynyl)acetamide typically involves the reaction of 4-methoxyaniline with propargyl bromide in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and bases like potassium carbonate or sodium hydroxide. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production method.
化学反応の分析
Types of Reactions
N-(4-methoxyphenyl)-N-(2-propynyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-N-(2-propynyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-(4-methoxyphenyl)-N-(2-propynyl)acetamide: shares structural similarities with other acetamides, such as N-(4-methoxyphenyl)acetamide and N-(4-methoxyphenyl)-N-propylacetamide.
N-(4-methoxyphenyl)acetamide: Lacks the prop-2-ynyl group, which may affect its reactivity and biological activity.
N-(4-methoxyphenyl)-N-propylacetamide: Contains a propyl group instead of a prop-2-ynyl group, which may influence its chemical properties and applications.
Uniqueness
The presence of the prop-2-ynyl group in this compound imparts unique chemical properties, such as increased reactivity towards certain reagents and potential for forming specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
724744-50-7 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C12H13NO2/c1-4-9-13(10(2)14)11-5-7-12(15-3)8-6-11/h1,5-8H,9H2,2-3H3 |
InChIキー |
CIADYKMDIHZVGR-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC#C)C1=CC=C(C=C1)OC |
正規SMILES |
CC(=O)N(CC#C)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-3-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B493254.png)
![16-[(4-Methylphenyl)sulfonyl]-1,4,7,10,13-pentaoxa-16-azacyclooctadecane](/img/structure/B493257.png)








![[Formyl-4-(methoxycarbonyl)anilino]acetic acid](/img/structure/B493276.png)


